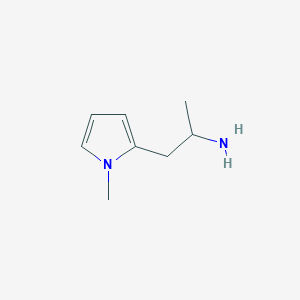
Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate” is not explicitly provided in the sources I have access to .Chemical Reactions Analysis
Information on the chemical reactions involving “Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate” is not available in the sources I have access to .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate” are not explicitly stated in the sources I have access to .Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds
Chemical Synthesis and Derivatives Formation : The chemical backbone of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate serves as a precursor in the synthesis of complex heterocyclic compounds. For instance, Ahmed et al. (2003) discussed the synthesis of pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related derivatives through convenient syntheses from diethyl 2-isothiocyanato-4,5,6,7-tetrahythieno[2,3-c]pyridine-3,6-dicarboxylate Ahmed, E. (2003). Heteroatom Chemistry, 14, 201-207. This demonstrates the compound's versatility in creating biologically active molecules and its potential in drug development.
Material Science Applications
Catalysis and Ligand Design : In material science, particularly in catalysis, derivatives of this compound are explored for designing ligands that facilitate various chemical reactions. For instance, Ma et al. (2017) introduced an amide derived from 4-hydroxy-L-proline and 2-methyl naphthalen-1-amine as a powerful ligand for Cu-catalyzed coupling reactions, showcasing the utility of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate derivatives in synthesizing pharmaceutically important compounds Ma, D., et al. (2017). Chinese Journal of Chemistry, 35, 1661-1664.
Bioactive Compound Synthesis
Antimicrobial and Anticancer Activity : The structural modification of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate derivatives has been investigated for antimicrobial and anticancer activities. For example, Redda et al. (2007) reported the synthesis and anticancer activity profiles of novel 1,3,4-oxadiazolyl tetrahydropyridines, showing moderate cytotoxicity against MCF-7 breast cancer cell lines Redda, K., & Gangapuram, M. (2007). Cancer Research, 67, 3981-3981. This highlights the compound's potential as a scaffold for developing new anticancer agents.
Advanced Synthesis Techniques
Microwave-Assisted Synthesis : The application of microwave-assisted synthesis techniques to derivatives of Methyl 4-oxo-1-(2-thienylsulfonyl)-2-pyrrolidinecarboxylate has been explored to improve the efficiency of chemical reactions. Uguen et al. (2021) discussed the development of reaction conditions for the synthesis of 4-oxo-2-butenoic acids by microwave-assisted aldol-condensation, demonstrating the compound's utility in generating biologically active species and intermediates for further derivatization Uguen, M., et al. (2021). RSC Advances, 11, 30229 - 30236.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-oxo-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5S2/c1-16-10(13)8-5-7(12)6-11(8)18(14,15)9-3-2-4-17-9/h2-4,8H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZSMDOJGMGLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)CN1S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[benzenesulfonyl(methyl)amino]-N-ethyl-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2591331.png)



![N-[(E)-3-(2,4-Difluorophenyl)iminoprop-1-enyl]-2,4-difluoroaniline;hydrochloride](/img/structure/B2591338.png)

![methyl[1-(1-methyl-1H-imidazol-2-yl)-2-phenylethyl]amine](/img/structure/B2591340.png)


![2-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B2591345.png)
![3-[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile](/img/structure/B2591346.png)
![2-{(E)-[2-(diethylamino)-1,3-thiazol-5-yl]methylidene}-1-hydrazinecarbothioamide](/img/structure/B2591348.png)
![N-[2-Hydroxy-1-(2-methylpyrazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2591350.png)